molecular formula C9H8N2O B3030770 3-Methyl-1H-indazole-5-carbaldehyde CAS No. 955127-80-7

3-Methyl-1H-indazole-5-carbaldehyde

Cat. No. B3030770
CAS RN: 955127-80-7
M. Wt: 160.17
InChI Key: FGBHCSVATHXMLX-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole is a heterocyclic alkyl compound containing nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds and has been shown to have anti-inflammatory properties in vitro .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Methyl-1H-indazole, has been a topic of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indazole-5-carbaldehyde is characterized by the presence of a heterocyclic ring containing nitrogen and three methyl groups . The InChI code for this compound is 1S/C9H8N2O/c1-6-2-3-8-7 (4-6)9 (5-12)11-10-8/h2-5H,1H3, (H,10,11) .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of applications in medicinal chemistry . They can undergo various chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Synthesis and Chemical Properties

3-Methyl-1H-indazole-5-carbaldehyde is a compound of interest in various chemical syntheses and analyses. One method of synthesis involves the ring opening of indole in acid condition, followed by diazotization with sodium nitrite, then cyclization. This method is notable for its low cost, simple operation, and suitability for industrial production (Gong Ping, 2012). Additionally, the compound exhibits specific intermolecular interactions such as hydrogen bonding and π•••π interactions, which have been analyzed using spectroscopy and computational methods (B. Morzyk-Ociepa et al., 2021).

Antimicrobial and Antioxidant Properties

3-Methyl-1H-indazole-5-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a study synthesized new derivatives and found them to exhibit a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Manjunatha Bhat et al., 2016). This suggests potential applications in the field of pharmaceuticals and health sciences.

Molecular and Electronic Analysis

The compound and its derivatives have been the subject of detailed molecular and electronic analysis. For example, a study conducted computational analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, revealing insights into their electronic properties, nonlinear optical properties, and molecular electrostatic potentials (M. Beytur et al., 2021). These studies are crucial for understanding the compound's potential applications in materials science and electronics.

Application in Supramolecular Chemistry

The compound has also been used in the synthesis of high nuclearity single molecule magnets. A study demonstrated the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in creating a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Dimosthenis P. Giannopoulos et al., 2014). This highlights its relevance in the development of novel materials with specific magnetic properties.

Mechanism of Action

While the specific mechanism of action for 3-Methyl-1H-indazole-5-carbaldehyde is not mentioned in the sources, indazole-containing compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and seeking medical attention if irritation persists .

Future Directions

Indazole derivatives, including 3-Methyl-1H-indazole-5-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They have potential applications in the synthesis of pharmaceutically interesting scaffolds . The field awaits further exploitation in the assembly of these scaffolds .

properties

IUPAC Name

3-methyl-2H-indazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-8-4-7(5-12)2-3-9(8)11-10-6/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHCSVATHXMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288203
Record name 3-Methyl-1H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indazole-5-carbaldehyde

CAS RN

955127-80-7
Record name 3-Methyl-1H-indazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955127-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-indazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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